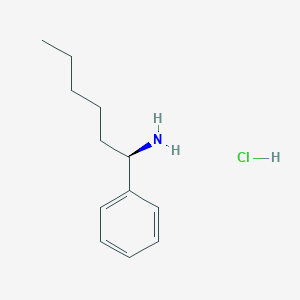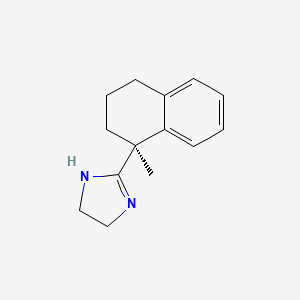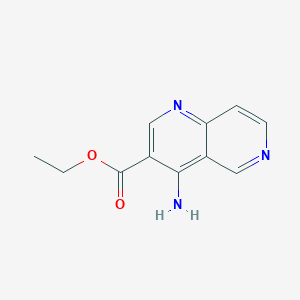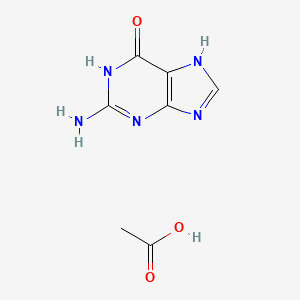
(R)-1-Phenylhexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Fenilhexan-1-amina clorhidrato es un compuesto orgánico con la fórmula molecular C12H19N·HCl. Es una amina quiral, lo que significa que tiene una disposición tridimensional específica que no es superponible a su imagen especular. Este compuesto se utiliza a menudo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-Fenilhexan-1-amina clorhidrato normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con los materiales de partida adecuados, como (R)-1-Fenilhexan-1-ol.
Conversión a amina: El grupo alcohol se convierte en un grupo amina a través de una serie de reacciones, incluyendo la aminación y la reducción.
Formación de la sal clorhidrato: La amina libre se hace reaccionar con ácido clorhídrico para formar la sal clorhidrato.
Métodos de producción industrial
En entornos industriales, la producción de (R)-1-Fenilhexan-1-amina clorhidrato puede implicar métodos más eficientes y escalables, como:
Hidrogenación catalítica: Uso de catalizadores para facilitar la reducción de los intermedios.
Química de flujo continuo: Empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-1-Fenilhexan-1-amina clorhidrato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo amina se puede oxidar para formar las iminas o los nitrilos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la amina a otros grupos funcionales, como los alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amina se reemplaza por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir iminas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(R)-1-Fenilhexan-1-amina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo su interacción con enzimas y receptores.
Medicina: Se investiga por sus potenciales efectos terapéuticos, como su papel en el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-Fenilhexan-1-amina clorhidrato implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-Fenilhexan-1-amina clorhidrato: El enantiómero de (R)-1-Fenilhexan-1-amina clorhidrato, con una disposición tridimensional diferente.
1-Fenilhexano: Un compuesto relacionado sin el grupo amina.
1-Fenilhexan-1-ol: El precursor de alcohol utilizado en la síntesis de (R)-1-Fenilhexan-1-amina clorhidrato.
Singularidad
(R)-1-Fenilhexan-1-amina clorhidrato es único debido a su naturaleza quiral y sus actividades biológicas específicas. Su capacidad para interactuar con dianas moleculares de forma estereoespecífica lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
211988-00-0 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
(1R)-1-phenylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-5-10-12(13)11-8-6-4-7-9-11;/h4,6-9,12H,2-3,5,10,13H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
ARNMMAZBPLSECJ-UTONKHPSSA-N |
SMILES isomérico |
CCCCC[C@H](C1=CC=CC=C1)N.Cl |
SMILES canónico |
CCCCCC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)





![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)
![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

